molecular formula C19H18N2O6S B11056820 ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate

ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate

Cat. No.: B11056820
M. Wt: 402.4 g/mol
InChI Key: JJGDFKXUSXNEHP-UHFFFAOYSA-N
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Description

ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE is a complex organic compound that features a combination of furan, benzothiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the benzothiazole moiety. Key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Group: This step involves the reaction of the furan derivative with a benzothiazole precursor, often facilitated by a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE: shares similarities with other benzothiazole and furan derivatives.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Furan Derivatives: Compounds such as furfural and 2-furoic acid.

Uniqueness

The uniqueness of ETHYL 4-ACETYL-5-METHYL-2-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-3-FUROATE lies in its combined structure, which integrates both benzothiazole and furan moieties. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-acetyl-5-methyl-2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]furan-3-carboxylate

InChI

InChI=1S/C19H18N2O6S/c1-4-26-18(24)16-15(10(2)22)11(3)27-17(16)20-14(23)9-21-12-7-5-6-8-13(12)28-19(21)25/h5-8H,4,9H2,1-3H3,(H,20,23)

InChI Key

JJGDFKXUSXNEHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)C)C)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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